molecular formula C23H17NO4 B11273608 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B11273608
M. Wt: 371.4 g/mol
InChI Key: FHNNEFYNEXWIDY-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound featuring a benzamide moiety linked to a 4H-chromen-4-one (chromone) scaffold. The chromone core is substituted with a phenyl group at position 2 and a benzamide group at position 5. The benzamide component includes a para-methoxy (-OCH₃) substituent on the aromatic ring. This structure places the compound within a class of chromone derivatives, which are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties .

The molecular formula of the compound is C₂₃H₁₇NO₄, with an average molecular mass of 371.39 g/mol. Chromones, such as this derivative, are often explored in drug discovery due to their structural similarity to flavones, which are naturally occurring bioactive molecules .

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

4-methoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide

InChI

InChI=1S/C23H17NO4/c1-27-18-10-7-16(8-11-18)23(26)24-17-9-12-21-19(13-17)20(25)14-22(28-21)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,26)

InChI Key

FHNNEFYNEXWIDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 4-oxo-2-phenyl-4H-chromen-6-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4-hydroxy-2-phenyl-4H-chromen-6-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chromen-4-one core structure allows it to interact with various biological pathways, potentially modulating cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, we compare it with analogous compounds, focusing on substituent effects, molecular mass, and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Benzamide/Chromone) Molecular Formula Molecular Mass (g/mol) Key Structural Differences
This compound (Target) - Benzamide: 4-OCH₃
- Chromone: 2-Ph
C₂₃H₁₇NO₄ 371.39 Reference compound
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide - Benzamide: 4-Br
- Chromone: 2-Ph
C₂₂H₁₄BrNO₃ 420.26 Bromine (electron-withdrawing) replaces methoxy
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide - Benzamide: 4-Cl
- Chromone: 2-(2-MePh)
C₂₃H₁₆ClNO₃ 389.84 Chlorine substituent; methyl on chromone
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide - Benzamide: 2-OCH₃
- Chromone: 2-(2-FPh)
C₂₃H₁₆FNO₄ 389.38 Fluorine on chromone; methoxy at benzamide meta

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-bromo and 4-chloro derivatives) . Bromine and chlorine, being electron-withdrawing, may increase metabolic stability but reduce aqueous solubility.
  • Positional Isomerism : The compound with a 2-methoxybenzamide group (Entry 4, Table 1) demonstrates how meta-substitution on the benzamide alters steric and electronic profiles compared to the para-substituted target compound.

Chromone Modifications :

  • Substitution at the chromone’s position 2 with a 2-methylphenyl (Entry 3) or 2-fluorophenyl (Entry 4) introduces steric bulk or polarizability, respectively. These changes could influence binding affinity in biological targets, such as enzymes or receptors .

Molecular Mass Trends :

  • Halogenated derivatives (Br, Cl) exhibit higher molecular masses (420.26 and 389.84 g/mol) compared to the methoxy-containing target compound (371.39 g/mol). This difference may impact pharmacokinetic properties, such as diffusion rates across membranes.

Biological Activity

4-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromene derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H17NO3\text{C}_{19}\text{H}_{17}\text{N}\text{O}_{3}

This compound features a chromene core, which is known for its ability to interact with various biological targets. The methoxy and phenyl substituents enhance its potential bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of chromene derivatives. For instance, a study reported that related compounds exhibited significant cytotoxic effects against human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 6.40 to 22.09 µg/mL, indicating potent anticancer activity compared to standard treatments .

Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundA54922.09
This compoundMCF-76.40

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated significant scavenging activity against DPPH radicals and hydrogen peroxide, which are critical indicators of antioxidant capacity. These findings suggest that the compound may play a role in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

Assay TypeResult (IC50 µg/mL)
DPPH Radical Scavenging15.5
Hydrogen Peroxide Scavenging12.8

Anti-inflammatory Effects

Research indicates that chromene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in vitro .

The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a Michael acceptor, allowing it to interact with various nucleophiles in biological systems. Additionally, its structure suggests potential interactions with key enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of chromene derivatives:

  • Study on Anticancer Activity : A recent study evaluated various chromene derivatives for their anticancer effects on MCF-7 cells, revealing that modifications to the benzamide structure significantly enhanced cytotoxicity .
  • Antioxidant Studies : Research demonstrated that derivatives with electronegative substituents exhibited superior antioxidant activity compared to their unsubstituted counterparts.
  • Inflammation Models : In vivo studies using animal models indicated that treatment with chromene derivatives resulted in reduced inflammation markers, supporting their role as anti-inflammatory agents .

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